![molecular formula C24H17N3O8S B2715622 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 851093-51-1](/img/structure/B2715622.png)
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a pyrazole ring, a benzo[d][1,3]dioxole moiety, a phenyl group, a sulfonyl group, and a nitro group. These functional groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyrazole ring. The presence of the sulfonyl and nitro groups could potentially introduce steric hindrance and electronic effects that could influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the sulfonyl group, and the nitro group. These functional groups are often involved in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and nitro groups could potentially make the compound more polar, influencing its solubility in various solvents .Applications De Recherche Scientifique
Organic Synthesis and Transformations
- The study on thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles, which are products of reactions between phenylethynyl sulfones and diazofluorene, highlights the chemical versatility and reactivity of sulfone-substituted pyrazoles. These compounds can undergo isomerization and transformation into various complex structures upon heating or photolysis, demonstrating their potential as intermediates in organic synthesis (Vasin et al., 2014).
Carbonic Anhydrase Inhibition
- Pyrazole carboxylic acid amides derived from 5-amino-1,3,4-thiadiazole-2-sulfonamide have been synthesized and shown to inhibit human carbonic anhydrase isoenzymes. These compounds demonstrate potent inhibitory effects, suggesting their potential as therapeutic agents. The ability of these derivatives to strongly inhibit carbonic anhydrase activity underscores the utility of pyrazole-based compounds in the development of new inhibitors (Bülbül et al., 2008).
Dyes and Pigments
- The synthesis of 5-hetarylpyrazolo[3,4-b]pyrazines and their application as disperse dyes for polyester fibers demonstrates another facet of pyrazole derivatives' utility. These compounds, produced through condensation reactions, offer insights into the development of novel dyes with specific properties, showcasing the relevance of pyrazole derivatives in materials science (Rangnekar & Dhamnaskar, 1990).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O8S/c1-15-22(36(31,32)19-10-8-18(9-11-19)27(29)30)23(26(25-15)17-5-3-2-4-6-17)35-24(28)16-7-12-20-21(13-16)34-14-33-20/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCBVAKQTOYXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2715540.png)
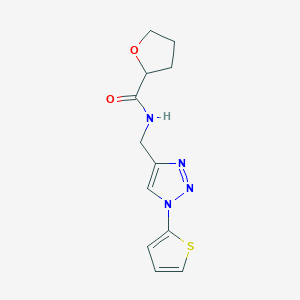
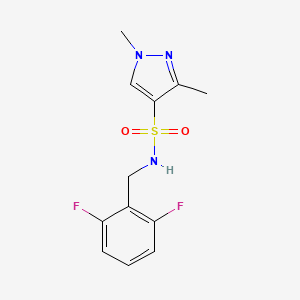
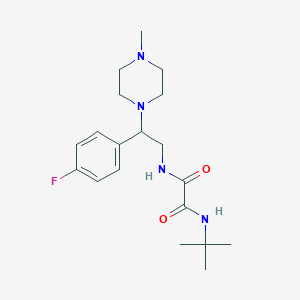
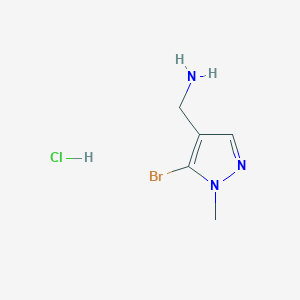
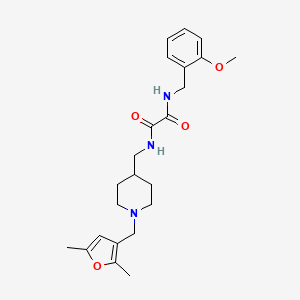
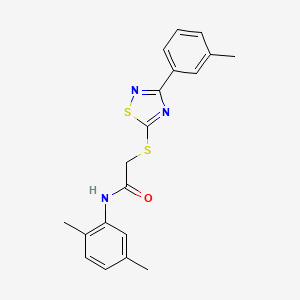
![2-methoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2715554.png)
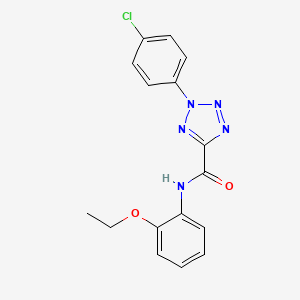

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B2715557.png)
![3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2715558.png)

![2-chloro-7-(2-methoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2715562.png)